molecular formula C7H7ClN2O B1269726 N-(5-chloropyridin-2-yl)acetamide CAS No. 45965-30-8

N-(5-chloropyridin-2-yl)acetamide

Cat. No.: B1269726
CAS No.: 45965-30-8
M. Wt: 170.59 g/mol
InChI Key: MCCVKQDZALWIQD-UHFFFAOYSA-N
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Description

N-(5-chloropyridin-2-yl)acetamide is a chemical compound with the molecular formula C7H7ClN2O. It is primarily used in research and industrial applications. This compound is known for its role in proteomics research and has a molecular weight of 170.6 g/mol .

Scientific Research Applications

N-(5-chloropyridin-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

The safety and hazards associated with N-(5-chloropyridin-2-yl)acetamide are not well-documented. As with any chemical compound, appropriate safety precautions should be taken when handling it to prevent exposure and potential harm .

Future Directions

The future directions for research on N-(5-chloropyridin-2-yl)acetamide could include further investigation into its synthesis, chemical reactions, and potential biological activities. Given the pharmacological activities of related compounds, it could be of interest in the development of new therapeutic agents .

Mechanism of Action

Target of Action

N-(5-chloropyridin-2-yl)acetamide is a chemical compound used in proteomics research The specific primary targets of this compound are not explicitly mentioned in the available literature

Biochemical Pathways

It is likely that the compound interacts with multiple pathways, given its use in proteomics research . The downstream effects of these interactions would depend on the specific pathways involved and require further investigation.

Result of Action

Given its use in proteomics research , it is likely that the compound has significant effects at the molecular and cellular levels

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(5-chloropyridin-2-yl)acetamide can be synthesized through various methods. One common synthetic route involves the reaction of 5-chloro-2-aminopyridine with acetic anhydride under controlled conditions. The reaction typically occurs in the presence of a catalyst and requires specific temperature and pressure settings to ensure optimal yield .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors and automated systems to maintain consistent quality and yield. The process includes rigorous purification steps to remove any impurities and ensure the compound meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-(5-chloropyridin-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(5-chloropyridin-2-yl)acetamide: Similar in structure but with an additional chlorine atom.

    N-(pyridin-2-yl)acetamide: Lacks the chlorine atom, resulting in different chemical properties.

    N-(5-chloropyridin-2-yl)ethylamine: A reduced form of N-(5-chloropyridin-2-yl)acetamide.

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and the development of specialized materials .

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O/c1-5(11)10-7-3-2-6(8)4-9-7/h2-4H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCCVKQDZALWIQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60355381
Record name 2-acetamido-5-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45965-30-8
Record name 2-acetamido-5-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In 300 ml of water, 13.6 g (0. lmol) of 2-acetamidopyridine (Id) was dissolved. To this solution, 35.5 g (0.25 mol) of disodium hydrogenphosphate and 100 ml of dichloromethane were added in this order. While this mixture was stirred, 8.0 g (0.11 mol) of chlorine was introduced thereto at 0° C. for 30 minutes. Then the mixture was further stirred at the same temperature for 2 hours. After the mixture was brought back to room temperature, it was separated into a water layer and an extract layer. Thereafter, the water layer was further extracted with 100 ml of dichloromethane and then washed with saturated brine. The resulting extract layer was dehydrated by sodium sulfate anhydride. When dichloromethane was evaporated off, 16.0 g (yield: 94.0%) of 2-acetamido-5-chloropyridine (IIj) was obtained as a pale brown crystal.
Name
disodium hydrogenphosphate
Quantity
35.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
13.6 g
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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